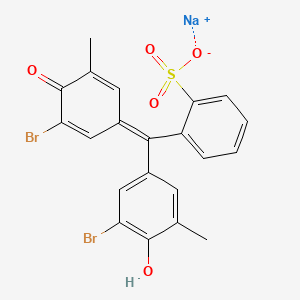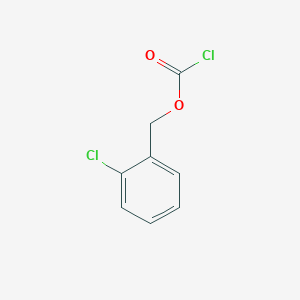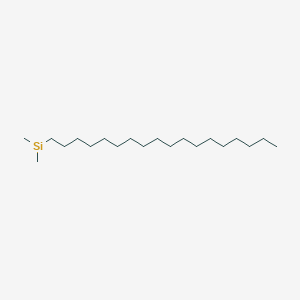
Dimethyloctadecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyloctadecylsilane is a chemical compound with the molecular formula C20H44Si . It is also known by other names such as n-Octadecyldimethylsilane .
Physical And Chemical Properties Analysis
Dimethyloctadecylsilane has a molecular weight of 312.65 g/mol . It is a liquid at room temperature with a density of 0.789 g/mL at 25 °C . The refractive index of Dimethyloctadecylsilane is 1.447 at 20 °C .Safety and Hazards
Dimethyloctadecylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .
Propiedades
InChI |
InChI=1S/C20H43Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMBVOAGOMKBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422600 |
Source


|
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyloctadecylsilane | |
CAS RN |
32395-58-7 |
Source


|
| Record name | Dimethyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the surface coverage of dimethyloctadecylsilane on silica impact chromatographic separations?
A: The density of dimethyloctadecylsilane molecules grafted onto the silica surface, known as surface coverage, significantly influences the separation performance in RPLC. [, ] Higher surface coverage generally leads to increased retention of non-polar analytes due to a greater extent of lipophilic interactions. [] Computational studies have shown that the maximum achievable surface coverage depends on the specific crystal face of the silica used, with the (111) face of beta-cristobalite allowing for higher densities compared to the (100) face or random silica surfaces. [] This highlights the importance of considering the underlying silica structure when designing and optimizing RPLC stationary phases.
Q2: How does the presence of residual silanol groups on the silica surface affect the retention mechanism in RPLC?
A: While dimethyloctadecylsilane is intended to create a hydrophobic stationary phase, simulations indicate that residual, unprotected silanol groups on the silica surface play a non-negligible role in analyte retention. [] These polar silanol groups introduce a degree of solvophilic interaction, particularly influencing the retention of polar analytes like alcohols. [] Therefore, the retention mechanism in RPLC is not solely governed by partitioning into a bulk-like hydrocarbon layer but involves a complex interplay of lipophilic and solvophilic interactions mediated by both the bonded phase and the underlying silica surface.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

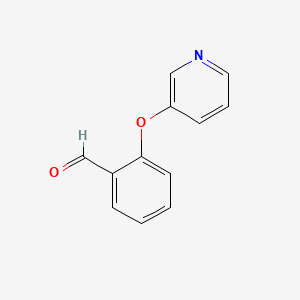
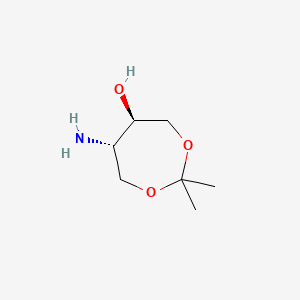


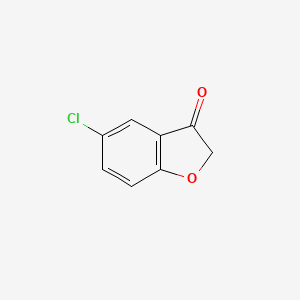
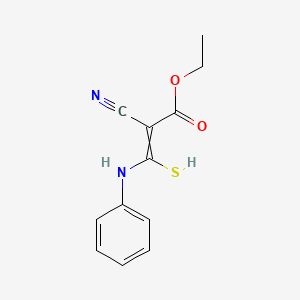
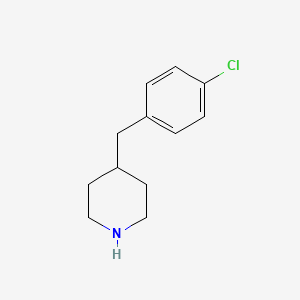
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)


